molecular formula C15H21N3O2S B5428299 13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE

13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE

Cat. No.: B5428299
M. Wt: 307.4 g/mol
InChI Key: NJPIIHKOMAYJQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE is a complex organic compound with a unique structure that includes a pyrazole ring and a sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE typically involves multi-step organic reactionsSpecific reagents and catalysts, such as sulfuric acid or chlorosulfonic acid, are often used to facilitate these reactions .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch processes with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common practices to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions: 13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives .

Scientific Research Applications

13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its therapeutic potential in treating diseases due to its bioactive properties.

    Industry: Utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of 13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE involves its interaction with specific molecular targets and pathways. The sulfonamide group can bind to enzyme active sites, inhibiting their activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: 13-DIMETHYL-N-[2-METHYL-6-(PROPAN-2-YL)PHENYL]-1H-PYRAZOLE-4-SULFONAMIDE stands out due to its unique combination of a pyrazole ring and a sulfonamide group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications .

Properties

IUPAC Name

1,3-dimethyl-N-(2-methyl-6-propan-2-ylphenyl)pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O2S/c1-10(2)13-8-6-7-11(3)15(13)17-21(19,20)14-9-18(5)16-12(14)4/h6-10,17H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJPIIHKOMAYJQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C(C)C)NS(=O)(=O)C2=CN(N=C2C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>46.1 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49816741
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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